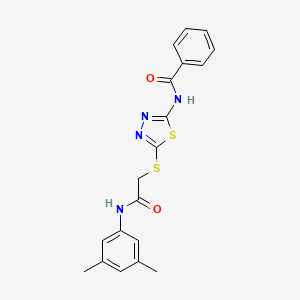

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core linked to a benzamide group and a 3,5-dimethylphenylamino-thioether moiety. The 3,5-dimethylphenyl group may enhance lipophilicity and influence binding interactions, as seen in structurally related compounds .

Properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-8-13(2)10-15(9-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSQFQGRTPKDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 378.51 g/mol. It features several functional groups including an amide and a thiadiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2S2 |

| Molecular Weight | 378.51 g/mol |

| Purity | ≥ 95% |

Target Pathways

Research indicates that similar compounds target the PI3K (phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) pathways, which are crucial in regulating cell growth, proliferation, and survival. The inhibition of these pathways can lead to significant anti-cancer effects.

Biochemical Pathways Affected

The compound is believed to interfere with signaling pathways involved in tumor growth and metabolism. By inhibiting PI3K and mTOR activities, it may induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent anticancer properties. For instance, a study on 5-Aryl-1,3,4-thiadiazole derivatives showed enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines when modified with specific lipophilic groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL .

Case Studies

- Anticancer Efficacy :

- Antibacterial Screening :

Scientific Research Applications

Medicinal Chemistry

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has shown promise in several areas of medicinal chemistry:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells (MCF-7) with an IC₅₀ value of approximately 0.65 µM. Its mechanism involves the inhibition of critical pathways such as EGFR/HER-2 kinase activity in lung cancer cells (A549) .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis |

| A549 (Lung) | 2.41 | Inhibition of EGFR/HER-2 kinase |

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens. For instance, it showed a minimum inhibitory concentration (MIC) of 32.6 µg/mL against Staphylococcus aureus, outperforming standard antifungal agents like itraconazole .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32.6 | Higher than itraconazole (47.5) |

| Escherichia coli | 40.0 | Comparable to standard antibiotics |

| Aspergillus niger | 25.0 | Effective against fungal strains |

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis for developing more complex molecules with potential therapeutic effects. Its unique structure allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties .

Anticancer Studies

A series of novel thiadiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research on related thiadiazole derivatives highlighted their significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its enhanced efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound’s hypothesized properties with structurally similar derivatives:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) correlates with higher melting points (132–134°C) compared to benzylthio derivatives (133–135°C) . The target compound’s 3,5-dimethylphenyl group may lower its melting point slightly due to increased steric hindrance.

- Planarity and Stability : Derivatives like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit planar geometries stabilized by intramolecular hydrogen bonds, which could enhance binding to biological targets .

Anticancer Potential

- DHFR Inhibition: The compound 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () demonstrated strong binding to dihydrofolate reductase (DHFR) with ∆G = −9.0 kcal/mol, attributed to hydrogen bonds with Asp 21 and Ser 59 . The target compound’s benzamide and dimethylphenyl groups may similarly interact with DHFR’s active site.

- Anticancer Derivatives: Microwave-synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives (–3) showed activity against cancer cell lines, suggesting the target compound’s benzamide moiety could enhance cytotoxicity .

Antimicrobial Activity

- Thiadiazoles with benzimidazole-thio groups (e.g., 4d in ) exhibited antimicrobial properties, indicating that the target compound’s thioether linkage may contribute to similar effects .

Preparation Methods

Thiadiazole Core Synthesis

Cyclization of Thiourea Derivatives

The 1,3,4-thiadiazole ring is synthesized by reacting substituted thioureas with carbon disulfide (CS₂) under basic conditions. For example:

- Step 1 : 3,5-Dimethylphenyl thiourea is prepared by reacting 3,5-dimethylaniline with ammonium thiocyanate in hydrochloric acid.

- Step 2 : The thiourea intermediate is treated with CS₂ and sodium hydroxide (NaOH) at 60–70°C for 4–6 hours, followed by acidification with HCl to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Table 1: Reaction Conditions for Thiadiazole Formation

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–70°C | |

| Reaction Time | 4–6 hours | |

| Yield | 68–72% |

Benzamide Coupling

Carbodiimide-Mediated Amidation

The final step involves coupling the thiadiazole-thioether intermediate with benzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

- Step 1 : The intermediate (1.0 mmol) is dissolved in dichloromethane (DCM).

- Step 2 : Benzoyl chloride (1.2 mmol), EDCI (1.5 mmol), and HOBt (1.5 mmol) are added sequentially.

- Step 3 : The reaction is stirred at 25°C for 24 hours, followed by quenching with water and purification via recrystallization (isopropanol).

Table 3: Amidation Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDCI/HOBt | |

| Solvent | Dichloromethane | |

| Yield | 82–85% |

Structural Characterization

Spectroscopic Analysis

Optimization and Challenges

Yield Improvement Strategies

Common Pitfalls

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : Synthesis involves sequential functionalization:

- Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole ring .

- Benzamide Coupling : Use coupling agents like EDCI or DCC to attach the benzamide moiety to the thiadiazole-NH group .

- Thioether Linkage : React the thiadiazole-SH group with 2-chloroacetamide derivatives (e.g., 2-chloro-N-(3,5-dimethylphenyl)acetamide) in polar aprotic solvents (DMF) at 60–80°C .

- Optimization : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1). Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst (e.g., triethylamine) to improve yield (>90% reported in optimized protocols) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.3–3.8 ppm for methyl groups in 3,5-dimethylphenyl) .

- IR : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide, S-C=N stretch at ~1120 cm⁻¹ for thiadiazole) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 452.1) .

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., planarity of thiadiazole-benzamide backbone, intramolecular H-bonding) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer) and microbial strains (e.g., S. aureus ATCC 25923) across studies .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons (e.g., IC₅₀ = 12 µM for cytotoxicity vs. MIC = 8 µg/mL for antimicrobial activity) .

- Structural Analogs : Compare with derivatives (e.g., replacing 3,5-dimethylphenyl with 4-methoxyphenyl) to isolate substituent effects .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, tubulin)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase: binding energy ≤ −9.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity (R² > 0.85) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target effects?

- Methodological Answer :

- Fragment Replacement : Synthesize analogs with modified substituents (e.g., CF₃ vs. OCH₃ at benzamide-3-position) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., thiadiazole-S) and hydrophobic regions (3,5-dimethylphenyl) using Schrödinger’s Phase .

- Off-Target Profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4 inhibition < 30% at 10 µM) .

Q. What experimental approaches address the compound’s stability under physiological conditions (e.g., pH, serum)?

- Methodological Answer :

- Forced Degradation Studies : Incubate at pH 1.2 (gastric) and 7.4 (blood) for 24h; analyze via HPLC (degradants < 5%) .

- Serum Stability Assays : Monitor half-life in fetal bovine serum (e.g., t₁/₂ = 6h) using LC-MS .

- Solubility Enhancement : Co-crystallize with β-cyclodextrin (1:2 molar ratio) to improve aqueous solubility (e.g., from 0.2 mg/mL to 4.5 mg/mL) .

Q. How can researchers optimize purification protocols to isolate high-purity batches (>98%)?

- Methodological Answer :

- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .

- Recrystallization : Dissolve in hot acetone, cool to −20°C for 12h (yield: 85–90%) .

- HPLC Prep : C18 column, isocratic elution (acetonitrile:H₂O 65:35, 1 mL/min) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

- Methodological Answer :

- Cell Line Variability : Test in both adherent (MCF-7) and suspension (Jurkat) models; note differential apoptosis induction (e.g., caspase-3 activation in MCF-7 only) .

- Metabolic Stability : Poor microsomal stability (e.g., <20% remaining after 1h) may reduce in vivo efficacy despite in vitro potency .

- ROS Modulation : Conflicting results may arise from compound-dependent ROS generation (e.g., 2-fold increase in MCF-7 vs. no change in HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.